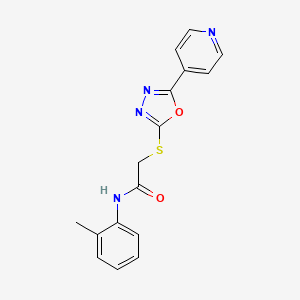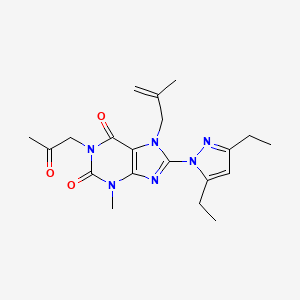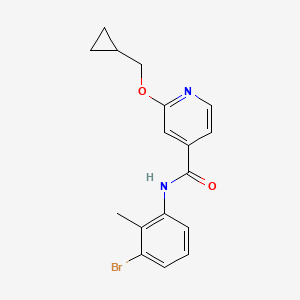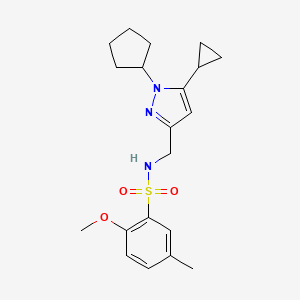
3-(Nitromethyl)-3-oxetanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the types of bonds it contains. It may also include information about its discovery or synthesis .
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, as well as the mechanism .Physical And Chemical Properties Analysis
The physical properties of a compound include its melting point, boiling point, density, and solubility. Chemical properties might include its reactivity with other substances, its acidity or basicity, and its redox potential .Aplicaciones Científicas De Investigación
Intracellular Redox Status Assessment in Tumors
Nitroxide radicals, similar in structure to 3-(Nitromethyl)-3-oxetanol, have been utilized as contrast agents in Magnetic Resonance Imaging (MRI). They participate in cellular redox reactions and can be used to assess the intracellular redox status of tumors. The reduction rates of these nitroxides can indicate the reducing power of different tissues, providing valuable insights for cancer research (Hyodo et al., 2006).
Catalysis in Electrochemical Energy Conversion
In the context of electrochemical energy conversion, Ni-Fe oxyhydroxides, which share redox properties with this compound, have shown significant activity as electrocatalysts for the oxygen evolution reaction (OER) in alkaline electrolytes. This is crucial for the development of efficient energy conversion technologies (Görlin et al., 2017).
Electrocatalytic Applications in Organic Synthesis
N-Oxyl compounds, which are structurally related to this compound, have been widely used in electrocatalytic applications for the selective oxidation of organic molecules. These compounds facilitate a variety of electrosynthetic reactions, contributing to advancements in organic synthesis (Nutting et al., 2018).
Development of Synthetic Methodologies
Research in synthetic methodologies has identified compounds similar to this compound as key intermediates in the synthesis of complex molecules, such as 3,3-disubstituted oxindoles. These compounds play a significant role in drug discovery and pharmaceutical chemistry (Cao et al., 2018).
Photocatalytic Applications
Transition metal (oxy)nitrides, like those structurally related to this compound, have been studied for their potential as visible light-driven photocatalysts. These materials are promising for environmental applications, such as water purification and solar energy conversion (Hara et al., 2003).
Gas Phase Chemistry and Dissociation Patterns
Studies on molecules like 3-oxetanone, which is structurally similar to this compound, have provided insights into their dissociation chemistry in the gas phase. This is essential for understanding the behavior of these compounds under different conditions, relevant in industrial and synthetic processes (Godara et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(nitromethyl)oxetan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c6-4(1-5(7)8)2-9-3-4/h6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPCBTMGAAIBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1419518-51-6 |
Source


|
| Record name | 3-(nitromethyl)oxetan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2712430.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2712432.png)
![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(methylcarbamoyl)acetamide oxalate](/img/structure/B2712434.png)






![2-({2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B2712446.png)

![N-(3,4-diethoxyphenethyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide](/img/structure/B2712453.png)